

# Efficacy of Phenylalanine-arginine $\beta$ -naphthylamide (PA $\beta$ N) in Potentiating Different Classes of Antibiotics

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## Compound of Interest

Compound Name: BDM91270

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The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. One promising strategy to combat this threat is the use of antibiotic potentiators, compounds that can restore or enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the efficacy of Phenylalanine-arginine  $\beta$ -naphthylamide (PA $\beta$ N), a well-characterized efflux pump inhibitor (EPI), in potentiating three major classes of antibiotics:  $\beta$ -lactams, aminoglycosides, and fluoroquinolones.

## Mechanism of Action of PA $\beta$ N

PA $\beta$ N primarily functions by competitively inhibiting the Resistance-Nodulation-Division (RND) family of efflux pumps, which are a major mechanism of antibiotic resistance in Gram-negative bacteria.[1][2] These pumps actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and thereby diminishing their efficacy. By binding to these pumps, PA $\beta$ N prevents the efflux of antibiotics, leading to their accumulation within the bacterium and restoring their antibacterial activity.[1][2] Additionally, some studies suggest that PA $\beta$ N can also permeabilize the outer membrane of Gram-negative bacteria, further increasing the uptake of antibiotics.[3]

## Comparative Efficacy of PA $\beta$ N with Different Antibiotic Classes

The potentiation effect of PA $\beta$ N varies across different antibiotic classes and bacterial strains. The following table summarizes the quantitative data on the reduction of the Minimum Inhibitory Concentration (MIC) of various antibiotics in the presence of PA $\beta$ N. The fold potentiation is a measure of how many times more effective the antibiotic becomes in the presence of the potentiator.

Antibiotic Class	Antibiotic	Bacterial Strain	PA $\beta$ N Conc. ( $\mu$ g/mL)	MIC without PA $\beta$ N ( $\mu$ g/mL)	MIC with PA $\beta$ N ( $\mu$ g/mL)	Fold Potentiation	Reference
$\beta$ -Lactams	Carbenicillin	P. aeruginosa PAO1	50	64	16	4	[3]
Aztreonam	P. aeruginosa PAO1	50	8	2	4	[3]	
Cefepime	P. aeruginosa PAO1	50	2	0.5	4	[3]	
Aminoglycosides	Amikacin	A. baumannii (clinical isolates)	25	>256	64	>4	[4]
Tobramycin	A. baumannii (clinical isolates)	25	>256	128	>2	[4]	
Neomycin	R. anatipestifer GD2019	20	256	16	16	[5][6]	
Fluoroquinolones	Levofloxacin	P. aeruginosa (efflux pump overexpressing)	10	4	0.5	8	[7]
Ciprofloxacin	P. aeruginosa	50	0.125	0.03125	4	[7]	

sa PAO1

Nalidixic Acid	A.					
	baumann ii (clinical isolates)	25	>256	64	>4	[4]

## Experimental Protocols

The data presented in this guide are primarily derived from studies employing the checkerboard assay, a standard method for evaluating the synergistic effects of two compounds.

### Checkerboard Assay Protocol

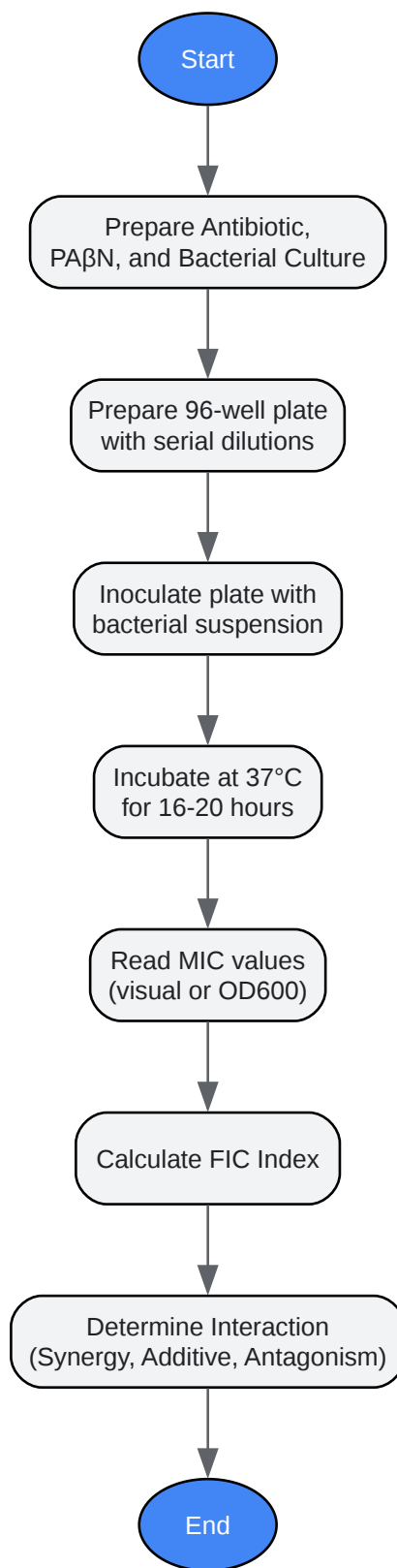
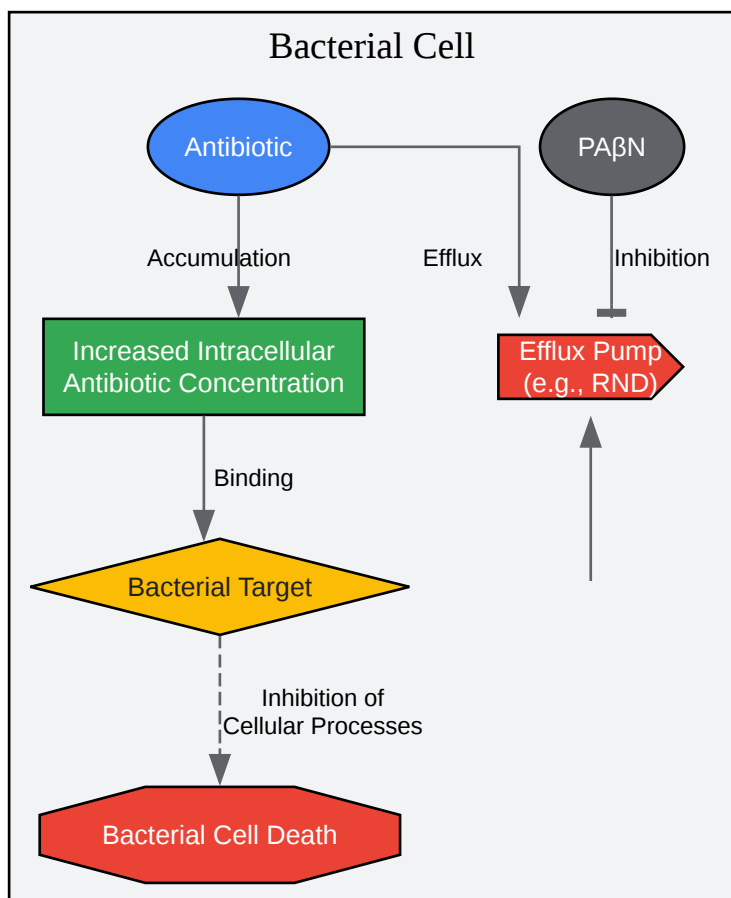
This protocol outlines the general steps for performing a checkerboard assay to determine the potentiation of an antibiotic by PA $\beta$ N.

- Preparation of Reagents:
  - Prepare stock solutions of the antibiotic and PA $\beta$ N in an appropriate solvent.
  - Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
  - Culture the bacterial strain of interest to the mid-logarithmic phase.
- Preparation of Microtiter Plates:
  - Use a 96-well microtiter plate.
  - Along the x-axis, perform serial dilutions of the antibiotic in the growth medium.
  - Along the y-axis, perform serial dilutions of PA $\beta$ N in the growth medium.
  - The result is a matrix of wells containing various concentrations of both the antibiotic and PA $\beta$ N.
  - Include control wells with only the antibiotic, only PA $\beta$ N, and only the growth medium.

- Inoculation:
  - Dilute the mid-log phase bacterial culture to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
  - Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubation:
  - Incubate the plate at 37°C for 16-20 hours.
- Data Analysis:
  - After incubation, determine the MIC of the antibiotic alone and in combination with each concentration of PAβN by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600).
  - The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The formula for the FIC index is: 
$$\text{FIC Index} = (\text{MIC of antibiotic in combination} / \text{MIC of antibiotic alone}) + (\text{Concentration of PA}\beta\text{N in combination} / \text{MIC of PA}\beta\text{N alone})$$
  - Synergy is typically defined as an FIC index of  $\leq 0.5$ .

## Visualizing Mechanisms and Workflows

### Mechanism of Action of PAβN



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